molecular formula C10H15N3 B13426387 1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole

1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole

Cat. No.: B13426387
M. Wt: 177.25 g/mol
InChI Key: AKUPLBWUYJNOEZ-UHFFFAOYSA-N
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Description

1-Isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that has garnered significant interest in the fields of chemistry, biology, and material science. This compound is part of the imidazo[1,2-b]pyrazole family, known for their diverse bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of this compound makes it a potential candidate for various scientific and industrial applications.

Preparation Methods

The synthesis of 1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole involves several steps, typically starting with the preparation of the imidazo[1,2-b]pyrazole scaffold. One common method involves the selective functionalization of the scaffold using a Br/Mg-exchange, followed by regioselective magnesiations and zincations with TMP-bases (2,2,6,6-tetramethylpiperidyl), and trapping reactions with various electrophiles . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-b]pyrazole scaffold.

Scientific Research Applications

1-Isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes. The anticancer properties could be attributed to the induction of apoptosis or inhibition of cell proliferation pathways .

Comparison with Similar Compounds

1-Isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which can enhance its solubility and bioactivity compared to other similar compounds .

Properties

IUPAC Name

6-methyl-1-(2-methylpropyl)imidazo[1,2-b]pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-8(2)7-12-4-5-13-10(12)6-9(3)11-13/h4-6,8H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKUPLBWUYJNOEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN(C2=C1)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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